6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyridines and pyrimidines, through annulated processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2,2’6’,2’'-terpyridine: This compound is a tridentate oligopyridine ligand with a similar aromatic structure.
Pyridine, 4-(2-phenylethyl)-: This compound shares a similar pyridine core with phenylethyl substitution.
Uniqueness
6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core
Properties
Molecular Formula |
C28H24N4O |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H24N4O/c1-19-12-14-21(15-13-19)24-18-23(28(33)29-17-16-20-8-4-2-5-9-20)25-26(31-32-27(25)30-24)22-10-6-3-7-11-22/h2-15,18H,16-17H2,1H3,(H,29,33)(H,30,31,32) |
InChI Key |
IJLHUXFXTXGZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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